METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE
Description
METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE is a methyl ester derivative of the corresponding acetic acid compound (CAS 54968-60-4), which features a thieno[2,3-d]pyrimidine core fused with a thiophene and pyrimidine ring system. Key structural attributes include:
- 5,6-dimethyl substituents: Increase steric bulk and lipophilicity.
- Sulfanyl-linked methyl acetate: Introduces a flexible, electron-rich side chain.
The compound’s molecular formula is C₁₁H₁₂N₂O₃S₂, with a molecular weight of 284.41 g/mol. While direct synthesis details are unavailable, its parent acid is synthesized via intermediates like ethyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate (CAS 53162-53-1) .
Properties
IUPAC Name |
methyl 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-5-6(2)18-10-8(5)9(15)12-11(13-10)17-4-7(14)16-3/h4H2,1-3H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAGNYYBIVERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The formation of the thieno[2,3-d]pyrimidine core through cyclization reactions involving sulfur-containing reagents and pyrimidine derivatives.
Functionalization: Introduction of the hydroxyl and methyl ester groups through subsequent functionalization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and scalability.
Chemical Reactions Analysis
METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the thieno[2,3-d]pyrimidine core.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation: The compound can undergo condensation reactions with other reagents to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic potential due to its unique thienopyrimidine core. This structural motif is associated with various biological activities, including:
- Antiviral Activity : Research indicates that compounds with similar thienopyrimidine structures exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.
- Anticancer Properties : The ability of thienopyrimidine derivatives to inhibit tumor growth has been documented, suggesting a potential role in cancer therapy.
Biological Studies
Methyl 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid] is utilized in biological studies to assess its interaction with various biological targets:
- Enzyme Inhibition : Studies focus on the compound's ability to inhibit specific enzymes involved in disease pathways. The thioether and hydroxyl groups may enhance binding affinity to these targets.
- Receptor Modulation : The compound's interaction with cellular receptors is being explored to understand its role in signaling pathways and physiological responses.
Pharmacology
Pharmacological research on this compound includes:
- Pharmacokinetics : Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems. Understanding these parameters is crucial for determining its therapeutic efficacy and safety profile.
- Pharmacodynamics : Studies assess the compound's mechanism of action at the molecular level, including its effects on cellular processes and potential side effects.
Industrial Applications
In addition to its medicinal potential, this compound may serve as an intermediate in the synthesis of other complex molecules. Its unique chemical properties allow it to be used as a probe in chemical biology studies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of methyl 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid]:
- Antiviral Activity Study : A study demonstrated that derivatives of thienopyrimidine showed significant antiviral activity against influenza viruses. The modifications in the structure enhanced their binding affinity to viral enzymes.
- Cancer Cell Line Research : Research involving various cancer cell lines indicated that compounds similar to methyl 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid] exhibited cytotoxic effects by inducing apoptosis through specific signaling pathways.
- Enzyme Interaction Analysis : Investigations into enzyme inhibition revealed that this compound could effectively inhibit key enzymes involved in metabolic pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
a) ISOPROPYL (4-CHLORO-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL)ACETATE
- Molecular Formula : C₁₇H₁₅ClN₂O₂S
- Molecular Weight : 346.83 g/mol
- Substituents : 4-chloro, 6-phenyl, and isopropyl ester.
- The chloro group introduces electrophilic reactivity .
b) Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate (CAS 924404-98-8)
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 275.31 g/mol
- Substituents: 4-amino instead of 4-hydroxy.
- Key Differences: The amino group increases basicity (pKa ~8–10), improving solubility in acidic environments. This substitution may alter binding interactions in biological systems .
Analogues with Pyrimidine Cores (Non-Fused)
a) METHYL 2-([5-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL)ACETATE (CAS 344281-61-4)
- Molecular Formula : C₁₃H₁₁ClN₂O₂S
- Molecular Weight : 294.76 g/mol
- Substituents : 5-(4-chlorophenyl) on a pyrimidine core.
- Key Differences : The absence of a fused thiophene ring reduces aromaticity and electron delocalization. The 4-chlorophenyl group enhances lipophilicity (predicted logP ~3.2) .
Ester Variants
a) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Molecular Formula: Not explicitly provided, but estimated as C₁₃H₁₈N₂O₃S₂.
- Substituents : Ethyl ester, thietan-3-yloxy group.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Predicted logP* |
|---|---|---|---|---|---|
| METHYL 2-[(4-HYDROXY-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE | C₁₁H₁₂N₂O₃S₂ | 284.41 | Thieno[2,3-d]pyrimidine | 4-OH, 5,6-dimethyl, methyl ester | ~1.8 |
| ISOPROPYL (4-CHLORO-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-2-YL)ACETATE | C₁₇H₁₅ClN₂O₂S | 346.83 | Thieno[2,3-d]pyrimidine | 4-Cl, 6-phenyl, isopropyl ester | ~3.5 |
| METHYL 2-([5-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL)ACETATE | C₁₃H₁₁ClN₂O₂S | 294.76 | Pyrimidine | 5-(4-chlorophenyl), methyl ester | ~3.2 |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | ~C₁₃H₁₈N₂O₃S₂ | ~342.47 | Pyrimidine | Thietan-3-yloxy, ethyl ester | ~2.9 |
*logP values estimated using fragment-based methods.
Biological Activity
Methyl 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate, also known by its chemical name 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H20N2O2S2
- Molecular Weight : 372.5 g/mol
- CAS Number : 459420-11-2
The structure features a thieno[2,3-d]pyrimidine core with a hydroxyl and sulfanyl group, which contributes to its biological activity.
Research indicates that the compound may act as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin to ceramide. This process is crucial for exosome formation and release, which plays a significant role in intracellular communication and has implications in neurodegenerative diseases like Alzheimer’s disease (AD) .
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that compounds similar to this compound exhibit neuroprotective properties by inhibiting nSMase2. This inhibition can reduce the release of exosomes that contribute to neurodegeneration .
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to inhibit various cancer cell lines in vitro, indicating potential for further development as an anticancer agent .
- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, potentially reducing oxidative stress within cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against nSMase2. For instance, a study reported a dose-dependent inhibition of exosome release from neuronal cells treated with the compound .
In Vivo Studies
In vivo studies using animal models have corroborated the in vitro findings. For example:
- Alzheimer's Disease Models : In a mouse model of AD, administration of the compound resulted in decreased levels of ceramide and reduced exosomal release from neurons, suggesting a therapeutic potential for cognitive decline associated with neurodegenerative diseases .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
Answer: The synthesis involves multi-step reactions starting with the thieno[2,3-d]pyrimidine core. Key steps include:
- Core formation : Condensation of 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine with a sulfanyl-acetyl intermediate under basic conditions (e.g., NaH in THF).
- Esterification : Reaction with methyl chloroacetate to form the final ester group.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize the compound’s structural integrity and purity?
Answer: Employ a combination of:
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C5/C6, sulfanyl linkage).
- IR for hydroxyl (3200–3500 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups.
- Chromatography :
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~340–350 g/mol).
Advanced Research Questions
Q. What experimental strategies can elucidate reaction mechanisms involving the sulfanyl-acetate moiety?
Answer:
- Kinetic studies : Monitor reaction rates under varying pH, temperature, and solvent polarity to identify rate-determining steps.
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ³⁴S-labeled reagents to track sulfanyl group participation.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map transition states and electron density profiles .
Q. How can researchers assess the compound’s biological activity and selectivity?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., IC₅₀ determination via fluorescence-based assays).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ comparisons to structural analogs .
- In vivo models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent studies, focusing on metabolite identification via LC-MS/MS .
Q. What methodologies are suitable for studying environmental fate and toxicity?
Answer:
- Degradation studies : Expose the compound to UV light or microbial consortia (e.g., OECD 301B test) to measure biodegradation half-lives.
- Ecotoxicity :
- Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202).
- Bioaccumulation potential : LogP measurements (HPLC) and BCF predictions .
Q. How can computational tools predict interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or CDK2).
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes.
- QSAR : Build models using descriptors like polar surface area and H-bond donors to optimize activity .
Q. How should contradictions in biological activity data across structural analogs be addressed?
Answer:
- Comparative SAR analysis : Tabulate substituent effects (e.g., methyl vs. phenyl groups at C5/C6) on IC₅₀ values.
- Crystallography : Resolve X-ray structures of analogs bound to targets to identify steric/electronic influences.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from PubChem or ChEMBL to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
